molecular formula C24H27N3OS B2616675 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207042-44-1

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2616675
CAS No.: 1207042-44-1
M. Wt: 405.56
InChI Key: HVEPGBRTBOEZOQ-UHFFFAOYSA-N
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Description

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound. It features an imidazole ring substituted with p-tolyl groups, a thioether linkage, and a piperidinyl ethanone moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from appropriate aldehydes and amines, the imidazole ring can be synthesized through a cyclization reaction.

    Substitution with p-Tolyl Groups: The imidazole ring is then substituted with p-tolyl groups using Friedel-Crafts alkylation.

    Thioether Formation: The imidazole derivative is reacted with a thiol to form the thioether linkage.

    Piperidinyl Ethanone Addition: Finally, the piperidinyl ethanone moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with imidazole rings are often used as ligands in catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Imidazole derivatives are known to inhibit certain enzymes, making them useful in biochemical research.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thioether and piperidinyl groups may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(morpholin-1-yl)ethanone: Similar structure with a morpholine ring instead of piperidine.

    2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Similar structure with a pyrrolidine ring instead of piperidine.

Uniqueness

The presence of the piperidinyl ethanone moiety may confer unique biological activity or chemical reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-18-6-10-20(11-7-18)22-16-25-24(27(22)21-12-8-19(2)9-13-21)29-17-23(28)26-14-4-3-5-15-26/h6-13,16H,3-5,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEPGBRTBOEZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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